Cefditoren Pivoxil

概要

説明

セフチゾールピボキシルは、グラム陽性菌およびグラム陰性菌によって引き起こされる感染症の治療に使用される第3世代セファロスポリン系抗生物質です。他の抗生物質に対して耐性のある細菌に対して特に効果的です。 セフチゾールピボキシルは、主に、院外性肺炎、慢性気管支炎の急性細菌性増悪、咽頭炎、扁桃炎、および合併症のない皮膚および皮下組織感染症の治療に使用されます .

2. 製法

合成経路と反応条件: セフチゾールピボキシルの合成には、いくつかの段階が含まれます。まず、7-アミノセファロスポラン酸 (7-ACA) が出発物質として使用されます。この化合物は、活性エステルでアシル化されてセフチゾール酸が形成されます。 その後、セフチゾール酸を炭酸水素ナトリウムと反応させて塩を生成し、続いてアルカリ性条件下でピボキシルエステルと反応させてセフチゾールピボキシルが得られます .

工業生産方法: セフチゾールピボキシルの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。このプロセスには、ジクロロメタンと水を溶媒として使用し、テトラブチルアンモニウムブロミドなどの相間移動触媒を使用して反応を促進することが含まれます。 最終生成物は結晶化されて、高純度のセフチゾールピボキシルが得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves several steps. Initially, 7-aminocephalosporanic acid (7-ACA) is used as the starting material. This compound undergoes acylation with an active ester to form cefditoren acid. The cefditoren acid is then reacted with sodium bicarbonate to produce a salt, which is subsequently reacted with pivoxil ester under alkaline conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of dichloromethane and water as solvents, with phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction. The final product is crystallized to obtain high purity this compound .

化学反応の分析

Hydrolytic Degradation Pathways

Cefditoren pivoxil is highly susceptible to hydrolytic degradation under acidic, alkaline, and neutral conditions, while remaining stable under photolytic and thermal stress . Key degradation products (DPs) and their fragmentation patterns are summarized below:

Table 1: Major Degradation Products and Fragments

| m/z Value | Proposed Fragment Origin | Degradation Condition |

|---|---|---|

| 591.109 | Parent drug loss of pivoxil moiety | Acidic/alkaline/neutral hydrolysis |

| 507.0468 | DP-I (formed via pivoxil cleavage) | Acidic/alkaline/neutral hydrolysis |

| 521.0730 | DP-II (pivaloyloxy loss) | Acidic/alkaline/neutral hydrolysis |

| 477.0397 | Secondary fragment from DP-I | Acidic hydrolysis |

These fragments were characterized using LC-MS/TOF , revealing that hydrolysis primarily occurs at the ester bond linking the pivoxil group to the cephem nucleus . The degradation mechanism involves nucleophilic attack on the β-lactam ring and ester bond cleavage (Fig. 3–8 in ).

Metabolic Activation

As a prodrug, this compound undergoes rapid hydrolysis by intestinal esterases to release active cefditoren and pivalate . This reaction is critical for its antibacterial activity:

Key Metabolic Data:

-

Hydrolysis rate : >70% of pivoxil moiety is cleaved during absorption .

-

Pivalate excretion : >99% eliminated renally as pivaloylcarnitine .

Crystallinity and Surface Reactivity

-

Amorphous this compound exhibits increased surface basicity due to exposed carbonyl groups, which interact with polar probes .

-

Humidity >10% reduces surface basicity, as water molecules shield reactive carbonyl sites .

β-Lactam Ring Reactivity

The β-lactam ring undergoes nucleophilic opening during hydrolysis, forming inactive metabolites. This reactivity is pH-dependent:

-

Acidic conditions : Protonation of the β-lactam nitrogen accelerates hydrolysis.

-

Alkaline conditions : Hydroxide ion attack destabilizes the ring .

Table 2: Stability Profile

| Condition | Degradation Observed? | Major Degradants |

|---|---|---|

| Acidic (0.1N HCl) | Yes | DP-I, DP-II |

| Alkaline (0.1N NaOH) | Yes | DP-I, DP-II |

| Neutral (H₂O) | Yes | DP-I, DP-II |

| Thermal (60°C) | No | - |

| Photolytic | No | - |

Binding to Penicillin-Binding Proteins (PBPs)

Cefditoren (active form) acylates PBPs via β-lactam ring opening, inhibiting bacterial cell wall synthesis. Structural studies show:

科学的研究の応用

Cefditoren pivoxil has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their mechanisms of action.

Biology: Researchers use this compound to study bacterial resistance mechanisms and the efficacy of antibiotics against resistant strains.

Medicine: Clinically, this compound is used to treat respiratory tract infections, skin infections, and other bacterial infections.

作用機序

セフチゾールピボキシルは、吸収中にエステラーゼによって加水分解されて、活性型であるセフチゾールが放出されるプロドラッグです。セフチゾールは、細菌細胞壁合成を阻害することにより作用します。これは、細菌細胞壁のペプチドグリカン合成の最終的なトランスペプチダーゼ段階に不可欠なペニシリン結合タンパク質 (PBP) に結合することによって行われます。 この阻害は、細胞溶解と細菌の死をもたらします .

類似の化合物:

セフロキシム: 同様の活性スペクトルを持つ別の第3世代セファロスポリンですが、薬物動態が異なります。

セフディニル: グラム陽性菌とグラム陰性菌の幅広い範囲の細菌に対して効果的であることが知られていますが、耐性プロファイルが異なります。

セフポドキシム: 経口バイオアベイラビリティと活性スペクトルが似ていますが、β-ラクタマーゼに対する安定性が異なります.

セフチゾールピボキシルの独自性: セフチゾールピボキシルは、経口バイオアベイラビリティが高く、幅広いスペクトルを持ち、多くの一般的なβ-ラクタマーゼに対して安定しているため、独自性があります。 ペニシリン耐性肺炎球菌やその他の耐性病原体に対して効果的に治療できるため、臨床現場で貴重な抗生物質となっています .

類似化合物との比較

Cefuroxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Cefdinir: Known for its effectiveness against a broad range of Gram-positive and Gram-negative bacteria, but with a different resistance profile.

Cefpodoxime: Similar in its oral bioavailability and spectrum of activity but differs in its stability against beta-lactamases.

Uniqueness of Cefditoren Pivoxil: this compound is unique due to its high oral bioavailability, broad-spectrum activity, and stability against many common beta-lactamases. Its ability to effectively treat penicillin-resistant Streptococcus pneumoniae and other resistant pathogens makes it a valuable antibiotic in clinical practice .

特性

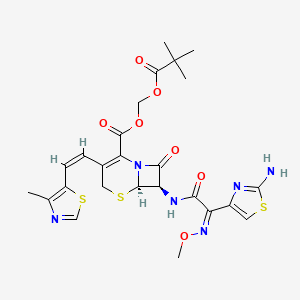

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZFFLVORLEPPO-UVYJNCLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048743 | |

| Record name | Cefditorin pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117467-28-4 | |

| Record name | Cefditoren pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117467-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefditoren Pivoxil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117467284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefditorin pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFDITOREN PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78THA212DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。